1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea is an organic compound characterized by the presence of a bromophenyl group and a hydroxypropyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 4-bromoaniline with 3-chloropropanol in the presence of a base to form the intermediate 1-(4-bromophenyl)-3-chloropropylamine. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 1-(4-bromophenyl)-3-oxopropylurea.
Reduction: Formation of 1-(phenyl)-3-(3-hydroxypropyl)urea.
Substitution: Formation of 1-(4-substituted phenyl)-3-(3-hydroxypropyl)urea derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxypropyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-hydroxypropyl)urea
- 1-(4-Fluorophenyl)-3-(3-hydroxypropyl)urea
- 1-(4-Methylphenyl)-3-(3-hydroxypropyl)urea
Comparison: 1-(4-Bromophenyl)-3-(3-hydroxypropyl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between size and electronegativity, potentially enhancing its interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C10H13BrN2O2 |
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Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H13BrN2O2/c11-8-2-4-9(5-3-8)13-10(15)12-6-1-7-14/h2-5,14H,1,6-7H2,(H2,12,13,15) |
InChI Key |
ZPDALKHBWLZXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCO)Br |
Origin of Product |
United States |
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